molecular formula C23H25N3O4S B2779586 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955759-02-1

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2779586
CAS RN: 955759-02-1
M. Wt: 439.53
InChI Key: JOMVVWYUWOYDAA-UHFFFAOYSA-N
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Description

The compound appears to contain a benzo[d][1,3]dioxole subunit . Benzo[d][1,3]dioxole is a structural motif present in many natural products and synthetic organic compounds . It’s known for its pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . For example, dioxole functionalized metal–organic frameworks (MOFs) have been synthesized by combining benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions . Similarly, organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized .


Molecular Structure Analysis

The structure of compounds containing the benzo[d][1,3]dioxole subunit has been determined by single-crystal X-ray diffraction studies . For instance, in the case of dioxole functionalized MOFs, the dioxole group binds to the Zn(II) ions .

Scientific Research Applications

Antibacterial Agents

Research on novel analogs of benzo[d]thiazolyl substituted compounds, such as pyrazol-5-ones, has shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their antibacterial effects at non-cytotoxic concentrations, indicating potential applications in developing new antimicrobial therapies (Palkar et al., 2017).

Dopamine D(2)-like Receptor Binding

Derivatives and structural analogs of certain carboxamide compounds have shown the ability to bind to dopamine D(2)-like receptors in vitro. This binding affinity suggests potential applications in the development of antipsychotic drugs, as some compounds demonstrated behavior indicative of antipsychotic properties without inducing catalepsy, which is predictive of extrapyramidal side effects in humans (Pinna et al., 2002).

EGFR Inhibitors

A series of benzo[d]thiazole-2-carboxamide derivatives have been designed and synthesized, evaluated for cytotoxicity against cancer cell lines with high expression of epidermal growth factor receptor (EGFR). Several of these compounds showed moderate to excellent potency, indicating their potential as EGFR inhibitors in cancer therapy (Zhang et al., 2017).

Antimicrobial and Anti-proliferative Activities

Thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds exhibited interesting biological properties, with some showing significant inhibitory effects against HCT-116 cancer cells, indicating their potential in developing new antimicrobial and anticancer agents (Mansour et al., 2020).

Future Directions

The future directions for research involving the benzo[d][1,3]dioxole subunit could include exploring its potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-[2-(cyclohexen-1-yl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c27-21(15-6-8-17-18(12-15)30-13-29-17)26-23-25-20-16(7-9-19(20)31-23)22(28)24-11-10-14-4-2-1-3-5-14/h4,6,8,12,16H,1-3,5,7,9-11,13H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMVVWYUWOYDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

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